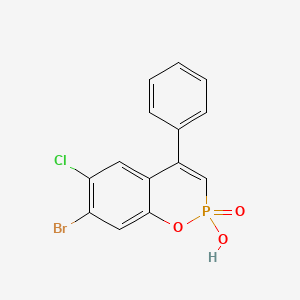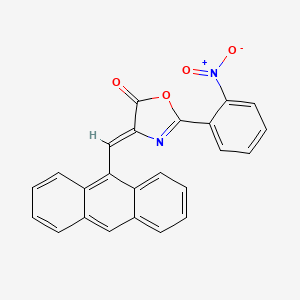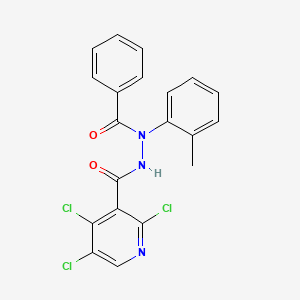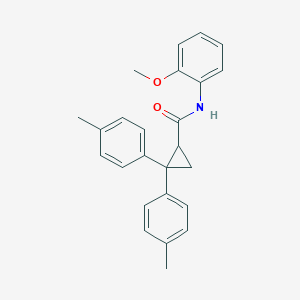![molecular formula C26H30ClF2N3O4S B11098614 1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl N'-heptyl-N-(4-methoxyphenyl)carbamimidothioate](/img/structure/B11098614.png)
1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl N'-heptyl-N-(4-methoxyphenyl)carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl N’-heptyl-N-(4-methoxyphenyl)carbamimidothioate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro(difluoro)methoxyphenyl group, a dioxopyrrolidinyl group, and a heptyl-methoxyphenylcarbamimidothioate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl N’-heptyl-N-(4-methoxyphenyl)carbamimidothioate involves multiple steps, including the formation of the chloro(difluoro)methoxyphenyl intermediate, followed by the introduction of the dioxopyrrolidinyl group, and finally the attachment of the heptyl-methoxyphenylcarbamimidothioate moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization. The use of automated systems and process optimization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl N’-heptyl-N-(4-methoxyphenyl)carbamimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro(difluoro)methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various functionalized derivatives.
Scientific Research Applications
1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl N’-heptyl-N-(4-methoxyphenyl)carbamimidothioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl N’-heptyl-N-(4-methoxyphenyl)carbamimidothioate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl N’-heptyl-N-(4-methoxyphenyl)carbamimidothioate can be compared with other compounds that have similar structural features, such as:
- 1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl N’-heptyl-N-(4-methoxyphenyl)carbamimidothioate analogs with different substituents.
- Compounds with similar dioxopyrrolidinyl or carbamimidothioate moieties.
Uniqueness
The uniqueness of 1-{4-[chloro(difluoro)methoxy]phenyl}-2,5-dioxopyrrolidin-3-yl N’-heptyl-N-(4-methoxyphenyl)carbamimidothioate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H30ClF2N3O4S |
|---|---|
Molecular Weight |
554.0 g/mol |
IUPAC Name |
[1-[4-[chloro(difluoro)methoxy]phenyl]-2,5-dioxopyrrolidin-3-yl] N'-heptyl-N-(4-methoxyphenyl)carbamimidothioate |
InChI |
InChI=1S/C26H30ClF2N3O4S/c1-3-4-5-6-7-16-30-25(31-18-8-12-20(35-2)13-9-18)37-22-17-23(33)32(24(22)34)19-10-14-21(15-11-19)36-26(27,28)29/h8-15,22H,3-7,16-17H2,1-2H3,(H,30,31) |
InChI Key |
SVDFXGYCKITSEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN=C(NC1=CC=C(C=C1)OC)SC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-ethyl-1,3-benzoxazol-2-yl)-4-{[(Z)-(3-iodophenyl)methylidene]amino}phenol](/img/structure/B11098531.png)

![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-C]pyrazol-4-YL)-2,6-dimethoxyphenyl 4-morpholinecarboxylate](/img/structure/B11098539.png)



![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-1-phenylbutylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11098585.png)
![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-[(3-methylphenyl)amino]acetohydrazide](/img/structure/B11098587.png)
![2-[3-bromo-4-(dimethylamino)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B11098588.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11098601.png)
![2-(4-Methylbenzoyl)-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B11098611.png)
![(3-chlorophenyl)[5-hydroxy-3,5-bis(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11098619.png)
![2-({(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11098632.png)
